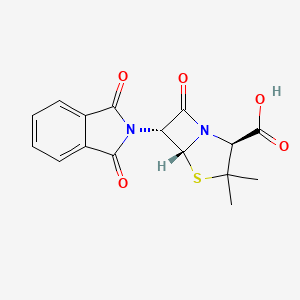
(3R)-5-Oxothiomorpholine-3-carboxamide (Lactam of S-Carboxymethyl-L-cysteinamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Oxothiomorpholine-3-carboxamide typically involves the cyclization of S-Carboxymethyl-L-cysteinamide under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the lactam ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Oxothiomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(3R)-5-Oxothiomorpholine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-5-Oxothiomorpholine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxamide: Lacks the oxo group, making it less reactive in certain chemical reactions.
S-Carboxymethyl-L-cysteinamide: The precursor to (3R)-5-Oxothiomorpholine-3-carboxamide, it does not have the lactam ring structure.
Uniqueness
(3R)-5-Oxothiomorpholine-3-carboxamide is unique due to its specific ring structure and the presence of both sulfur and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C5H8N2O2S |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(3R)-5-oxothiomorpholine-3-carboxamide |
InChI |
InChI=1S/C5H8N2O2S/c6-5(9)3-1-10-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1 |
InChI Key |
HPOAIFPFOMHLGX-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](NC(=O)CS1)C(=O)N |
Canonical SMILES |
C1C(NC(=O)CS1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


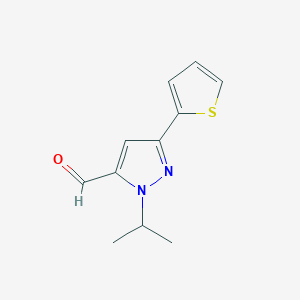


![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
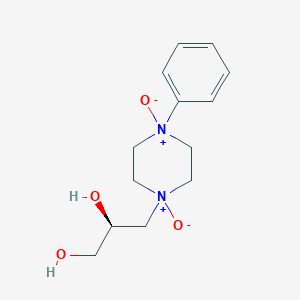

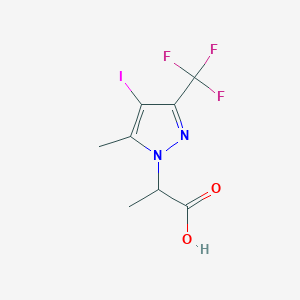
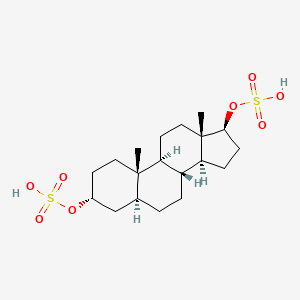


![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)

